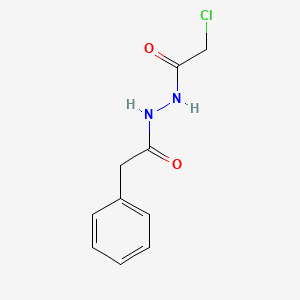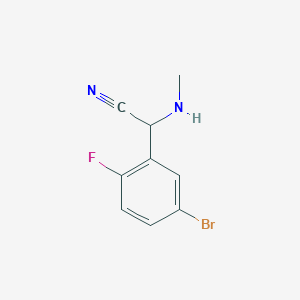
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile (BMFMA) is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 106-107 °C. BMFMA is a versatile compound and has been used in various areas of research, such as organic synthesis, biochemistry, and drug discovery.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile involves the reaction of 5-bromo-2-fluoroaniline with acetyl chloride to form 2-acetyl-5-bromo-2-fluoroaniline, which is then reacted with methylamine and sodium cyanide to yield the final product.
Starting Materials
5-bromo-2-fluoroaniline, acetyl chloride, methylamine, sodium cyanide
Reaction
Step 1: 5-bromo-2-fluoroaniline is reacted with acetyl chloride in the presence of a catalyst such as aluminum chloride to form 2-acetyl-5-bromo-2-fluoroaniline., Step 2: 2-acetyl-5-bromo-2-fluoroaniline is then reacted with methylamine in the presence of a base such as sodium hydroxide to form 2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetophenone., Step 3: Finally, 2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetophenone is reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide to yield the desired product, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis as a building block for the synthesis of more complex compounds. It has also been used in biochemistry as a fluorescent probe for the detection of nucleic acids and proteins. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile has been used in drug discovery as a starting material for the synthesis of potential drug candidates.
Mechanism Of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is not well understood. However, it is thought to act as a fluorescent probe due to its ability to absorb light and emit light at a different wavelength. This allows it to be used to detect the presence of proteins and nucleic acids in biological samples.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile are not well understood. However, it is thought to have antioxidant, anti-inflammatory, and antifungal properties. It has also been shown to have some cytotoxic effects on human cancer cell lines.
Advantages And Limitations For Lab Experiments
The major advantage of using 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile is a highly toxic compound and should be handled with caution.
Future Directions
There are several potential future directions for 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile research. These include further investigations into its biochemical and physiological effects, as well as its potential use in drug discovery. In addition, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. Finally, 2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile could be used as a starting material for the synthesis of more complex compounds.
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYNNNSYDFODHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)
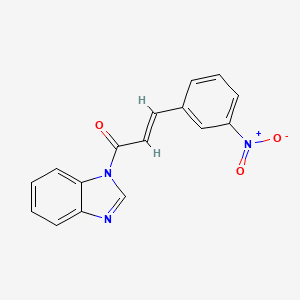
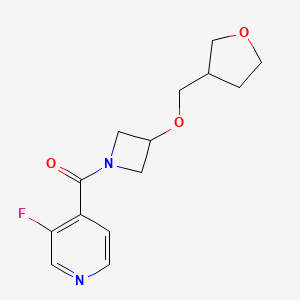
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)

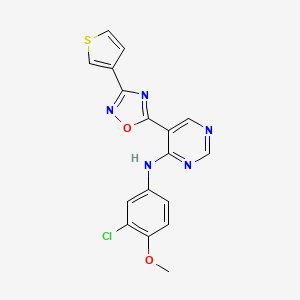
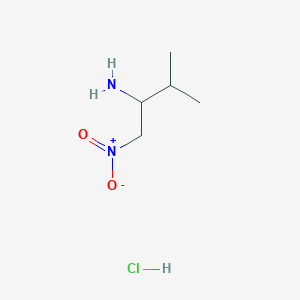
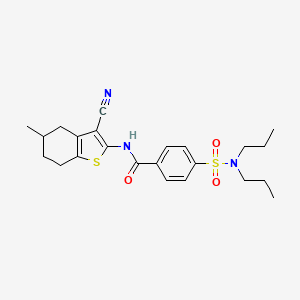
![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)
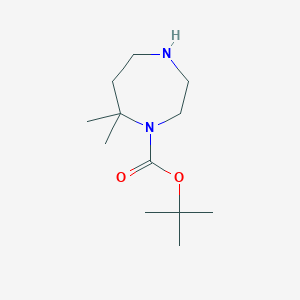
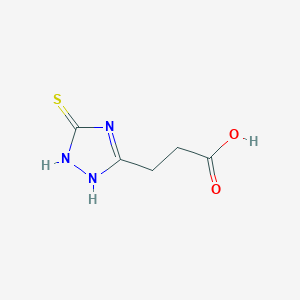
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2458076.png)
